molecular formula C5H6N4 B2961095 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile CAS No. 856863-13-3

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile

Cat. No.: B2961095
CAS No.: 856863-13-3
M. Wt: 122.131
InChI Key: AHTBGEZPKPRECN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrile group attached to a triazole ring, which is further substituted with a methyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with acetonitrile in the presence of a copper catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
  • 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethanone

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile is unique due to its specific substitution pattern on the triazole ring and the presence of a nitrile group. This combination imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

2-(1-methyltriazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-4-5(2-3-6)7-8-9/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTBGEZPKPRECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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